molecular formula C9H14N2O B12842222 5-Methyl-3-(piperidin-4-yl)isoxazole

5-Methyl-3-(piperidin-4-yl)isoxazole

Cat. No.: B12842222
M. Wt: 166.22 g/mol
InChI Key: LITBAXRUGPQRJX-UHFFFAOYSA-N
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Description

5-Methyl-3-(piperidin-4-yl)isoxazole: is a heterocyclic compound featuring an isoxazole ring substituted with a methyl group at the 5-position and a piperidinyl group at the 3-position. Isoxazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-3-(piperidin-4-yl)isoxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine, which forms the isoxazole ring . This reaction can be catalyzed by various metal catalysts such as Cu(I) or Ru(II), but metal-free methods are also being explored to reduce costs and environmental impact .

Industrial Production Methods: Industrial production of isoxazoles often employs microwave-assisted synthesis to enhance reaction rates and yields. This method is advantageous due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-3-(piperidin-4-yl)isoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups .

Scientific Research Applications

Chemistry: In chemistry, 5-Methyl-3-(piperidin-4-yl)isoxazole is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications .

Biology: The compound has shown potential in biological research due to its ability to interact with various biological targets. It is studied for its potential as an enzyme inhibitor and receptor modulator .

Medicine: In medicine, isoxazole derivatives are explored for their therapeutic potential. They exhibit activities such as anti-inflammatory, antimicrobial, and anticancer properties .

Industry: Industrially, this compound is used in the development of agrochemicals and pharmaceuticals. Its versatility makes it a valuable compound in various industrial applications .

Mechanism of Action

The mechanism of action of 5-Methyl-3-(piperidin-4-yl)isoxazole involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The exact pathways depend on the specific biological context, but it often involves inhibition or activation of key signaling pathways .

Comparison with Similar Compounds

Uniqueness: 5-Methyl-3-(piperidin-4-yl)isoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methyl group and a piperidinyl group on the isoxazole ring differentiates it from other similar compounds, providing unique reactivity and biological activity .

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

5-methyl-3-piperidin-4-yl-1,2-oxazole

InChI

InChI=1S/C9H14N2O/c1-7-6-9(11-12-7)8-2-4-10-5-3-8/h6,8,10H,2-5H2,1H3

InChI Key

LITBAXRUGPQRJX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)C2CCNCC2

Origin of Product

United States

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